molecular formula C8H8BrNO4 B1405601 Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate CAS No. 1427460-43-2

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate

Cat. No. B1405601
CAS RN: 1427460-43-2
M. Wt: 262.06 g/mol
InChI Key: CWTMTQAYKMEKSD-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a chemical compound with the CAS Number: 1427460-43-2 . It has a molecular weight of 262.06 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Crystal Structure Analysis

Studies on bromo–hydroxy–benzoic acid derivatives, like those by Suchetan et al. (2016), reveal insights into their crystal structures. These structures are often analyzed for their formation of two-dimensional architectures, predominantly through hydrogen bonds and Br⋯O interactions, which are critical in understanding the compound's physical and chemical properties.

Synthesis and Biological Activity

Research on the synthesis of related compounds, like those in the study by Parameshwarappa et al. (2008), often explores the biological activities of these compounds. This includes their potential antimicrobial and pharmacological properties, which are vital for developing new therapeutic agents.

Advanced Pharmaceutical Applications

The synthesis of complex molecules like Nilotinib, as detailed by Wang Cong-zhan (2009), highlights the role of similar compounds in creating advanced pharmaceuticals. These processes often involve multiple reaction steps and yield products with significant therapeutic potential.

Photodynamic Therapy

In the field of photodynamic therapy, compounds like those studied by Pişkin et al. (2020) show promising applications. Their ability to produce high singlet oxygen quantum yields makes them suitable for treating diseases like cancer.

Polymer Science

The development of hyperbranched aromatic polyamides, as researched by Yang et al. (1999), demonstrates the utility of similar compounds in polymer science. These polymers, synthesized from related benzoic acid derivatives, possess unique properties beneficial in various industrial applications.

Safety and Hazards

“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMTQAYKMEKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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